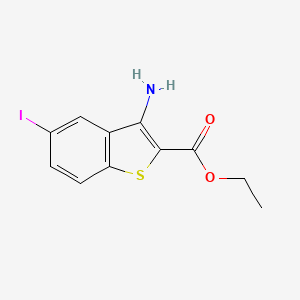

Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate

Description

Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate (CAS: 1427461-00-4) is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, an iodine atom at position 5, and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₀INO₂S, with a molecular weight of 347.18 g/mol . The iodine substituent imparts distinct electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science. The compound is commercially available through suppliers such as SynQuest Laboratories and Apollo Scientific, with pricing reflecting its specialized synthesis (e.g., $340.00 for 1 g) .

Properties

IUPAC Name |

ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNACMRSZUBLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167293 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-5-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427461-00-4 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-5-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-5-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-1-benzothiophene-2-carboxylic acid and iodine.

Iodination: The 3-amino-1-benzothiophene-2-carboxylic acid is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the benzothiophene ring.

Esterification: The iodinated product is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 undergoes substitution with nucleophiles under catalytic or thermal conditions:

Key Findings :

-

Copper-catalyzed conditions (CuI/l-Proline) enable efficient C–N bond formation with aryl amines .

-

Palladium-mediated substitutions are effective for sulfur-containing nucleophiles.

Suzuki–Miyaura Coupling

The iodine atom participates in cross-couplings with boronic acids:

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos, K₃PO₄, dioxane, 90°C | 5-(4-Methoxyphenyl) derivative | 78% | |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3 mol%), Cs₂CO₃, THF, 70°C | 5-Vinylbenzothiophene | 65% |

Ullmann-Type Coupling

Copper-catalyzed arylations with aryl iodides:

| Aryl Iodide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | CuI (10 mol%), l-Proline, Cs₂CO₃, dioxane, 100°C | 5-Arylaminobenzothiophene derivative | 80% |

Mechanistic Insight :

-

A radical pathway is proposed for copper-catalyzed reactions, involving single-electron transfer (SET) steps .

Oxidation

The benzothiophene core is oxidized to sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA (1.2 eq) | DCM, 0°C to RT, 12 h | Benzothiophene sulfoxide | 88% | |

| H₂O₂ (30%), AcOH | Reflux, 6 h | Benzothiophene sulfone | 75% |

Reduction

The ester group is selectively reduced to an alcohol:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (2 eq) | THF, 0°C to RT, 2 h | 2-Hydroxymethylbenzothiophene | 62% |

Condensation and Cyclization Reactions

The amino group reacts with carbonyl compounds to form heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Acetamidobenzoic acid | PPA, 150°C, 12 h | Benzothiazole-fused derivative | 61% | |

| 2-Hydroxybenzaldehyde | EtOH, HCl, reflux, 8 h | Schiff base complex | 70% |

Note : Polyphosphoric acid (PPA) facilitates intramolecular cyclization via dehydration .

Functionalization of the Amino Group

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivative | 90% | |

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt intermediate | – |

Comparative Reactivity Data

| Reaction Type | Preferred Catalyst | Typical Solvent | Temperature Range | Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/SPhos | Dioxane | 80–100°C | 65–85% |

| SNAr | CuI/l-Proline | DMF | 100–120°C | 55–85% |

| Oxidation | mCPBA | DCM | 0–25°C | 75–88% |

Scientific Research Applications

Anticancer Activity

Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit the activity of Polo-like kinase 1 (Plk1), a crucial regulator in cell division that is often overexpressed in various cancers. In vitro studies have shown that modifications to the compound can enhance its efficacy against leukemia cells, demonstrating a concentration-dependent inhibition of cell growth .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural similarity to known antimicrobial agents allows for the exploration of its derivatives in combating resistant bacterial strains. Studies have reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic drug development .

Cross-Coupling Reactions

This compound is utilized as a key intermediate in various cross-coupling reactions. For instance, it has been successfully employed in copper-catalyzed cross-coupling reactions to synthesize N-substituted derivatives with moderate to high yields. This method allows for the functionalization of the compound, expanding its utility in synthesizing complex molecular architectures .

Heterocyclic Compound Synthesis

The compound serves as an important building block for synthesizing other heterocyclic compounds. Its reactivity can be harnessed to create more complex structures through various chemical transformations such as hydroamination and cyclization reactions . These synthetic strategies are essential for developing novel materials with specific electronic or optical properties.

Case Study: Anticancer Derivatives

A study focused on modifying this compound to improve its anticancer efficacy demonstrated that certain substitutions at the amino group significantly enhanced its ability to induce apoptosis in cancer cells. The structure–activity relationship (SAR) analysis revealed that specific functional groups could optimize binding affinities to Plk1, leading to better therapeutic outcomes .

Case Study: Synthesis and Characterization

Another research project aimed at synthesizing various derivatives of this compound through palladium-catalyzed reactions highlighted the versatility of this compound in generating diverse chemical entities. The characterization of these derivatives using NMR and mass spectrometry confirmed their structures and provided insights into their potential biological activities .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Inhibits Plk1; effective against leukemia cells |

| Antimicrobial Activity | Significant effects against Gram-positive/negative bacteria |

| Synthetic Methodologies | Key intermediate in cross-coupling reactions |

| Heterocyclic Synthesis | Building block for complex molecular architectures |

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Halogen Effects: The iodine atom in the target compound increases molecular weight by ~47 g/mol compared to its bromo analog (Table 1).

- Ester Group: The ethyl ester (COOEt) in the target compound offers better lipid solubility than methyl esters (e.g., C₁₀H₉NO₂S), influencing bioavailability in pharmaceutical contexts .

Comparison with Thiophene and Selenophene Analogs

Table 2: Core Heterocycle Modifications

Key Observations :

- Aromaticity : The benzothiophene core in the target compound provides greater aromatic stability than simple thiophenes, favoring applications in optoelectronics .

- Selenium Substitution: Benzoselenophene analogs (e.g., ethyl 5-aminobenzo[b]selenophene-2-carboxylate) exhibit distinct electronic profiles due to selenium’s lower electronegativity, which may alter redox behavior in catalytic systems .

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELXL and WinGX are critical for resolving the crystal structures of halogenated benzothiophenes, where iodine’s size impacts packing efficiency and intermolecular interactions .

- Electrostatic Potential Maps: Iodine’s polarizable electron cloud may create distinct electrostatic profiles compared to bromine or chlorine, influencing supramolecular assembly in materials science .

Biological Activity

Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group and an iodine substituent, which are critical for its biological activity. The unique arrangement of these functional groups contributes to its reactivity and interaction with biological targets.

The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets involved in cellular processes. Research indicates that it may inhibit enzymes associated with cell proliferation, which is a promising feature for anticancer applications. The binding affinity and selectivity for these targets can vary based on the structural modifications made to the benzothiophene scaffold .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that derivatives of benzothiophene compounds exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it inhibits the activity of certain kinases involved in cancer cell survival, leading to reduced proliferation and increased cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications at the C2 position of the benzothiophene ring can significantly alter its pharmacological profile. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases anticancer activity |

| Substitution with hydrophobic groups | Enhances membrane permeability |

| Variation in halogen substituents | Alters binding affinity to target enzymes |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast and colon cancer models, with IC50 values in the low micromolar range .

- Antimicrobial Screening : In another study, this compound was tested against a panel of bacterial strains using the agar-well diffusion method. It exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the crystal structure of Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data processing can be performed using SHELXL for refinement and WinGX for structure visualization and validation. For anisotropic displacement parameters, ORTEP-3 generates high-quality thermal ellipsoid diagrams .

- Key considerations : Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize radiation damage. Use the CIF format for depositing structural data.

Q. How can synthetic pathways for this compound be optimized to improve yield and purity?

- Methodology :

- Step 1 : Employ Suzuki-Miyaura coupling for introducing the iodo substituent, leveraging palladium catalysts and aryl boronic acids.

- Step 2 : Use reverse-phase HPLC (e.g., methanol-water gradients) for purification, as demonstrated in analogous benzothiophene derivatives .

- Validation : Monitor reactions via TLC and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Classify the compound under Laboratory Chemicals (per GHS standards) and consult safety data sheets (SDS) for disposal protocols .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during refinement?

- Methodology :

- For disorder : Apply PART instructions in SHELXL to model split positions.

- For twinning : Use the TWIN command in SHELXL and validate results with the Rint and GooF metrics. High-resolution data (≤1.0 Å) improves reliability .

- Software tools : Cross-validate results with PLATON or OLEX2 to detect overlooked symmetry issues.

Q. What strategies are effective for analyzing the electronic effects of the iodo substituent on the benzothiophene core?

- Methodology :

- Computational : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and HOMO-LUMO gaps.

- Experimental : Compare UV-Vis spectra with non-iodinated analogs to quantify bathochromic shifts.

- Structural : Correlate bond lengths (C-I, C-S) from SCXRD data with Hammett substituent constants .

Q. How can the compound’s bioactivity be systematically explored using structure-activity relationship (SAR) studies?

- Methodology :

- Derivatization : Syntize analogs with varying substituents (e.g., replacing iodine with bromine or methyl groups).

- Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.

- Data analysis : Use multivariate regression to link electronic/steric parameters (σ, π, MR) with bioactivity .

Data Analysis and Reporting

Q. What statistical methods are appropriate for validating crystallographic data quality?

- Key metrics :

- R-factors : Aim for R1 < 0.05 and wR2 < 0.15.

- CCDC compliance : Ensure data meets IUCr standards for bond lengths (±0.02 Å) and angles (±2°).

- Software : Generate validation reports using CHECKCIF to flag outliers .

Q. How should researchers address discrepancies between computational and experimental data (e.g., bond lengths)?

- Troubleshooting :

- Basis sets : Verify that computational methods (e.g., DFT) use sufficiently large basis sets (e.g., def2-TZVP).

- Solvent effects : Include implicit solvent models (e.g., PCM) in calculations if experiments are conducted in solution.

- Thermal motion : Apply TLS parameterization in SHELXL to account for anisotropic motion in experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.